(1S,5S)-1,4-diazabicyclo[3.2.1]octane
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Overview
Description
(1S,5S)-1,4-diazabicyclo[3.2.1]octane is a bicyclic organic compound that contains two nitrogen atoms within its structure. This compound is part of the azabicyclo family, which is known for its unique structural properties and significant biological activities. The bicyclic framework of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,5S)-1,4-diazabicyclo[3.2.1]octane can be achieved through several methods. One common approach involves the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene, followed by the regioselective cleavage of the obtained tricyclo[3.2.1.02,7]octan-3-one intermediate . Another method includes the enantioselective construction of the azabicyclo scaffold from acyclic starting materials containing the required stereochemical information .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(1S,5S)-1,4-diazabicyclo[3.2.1]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are possible, where the nitrogen atoms can act as nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
(1S,5S)-1,4-diazabicyclo[3.2.1]octane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (1S,5S)-1,4-diazabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. The nitrogen atoms in the bicyclic structure can form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
8-azabicyclo[3.2.1]octane: This compound is structurally similar but contains an additional nitrogen atom, making it part of the tropane alkaloid family.
2-azabicyclo[3.2.1]octane: Another related compound with a different nitrogen placement, used in drug discovery and synthesis.
8-oxabicyclo[3.2.1]octane: Contains an oxygen atom in the bicyclic structure, used in various synthetic applications.
Uniqueness
(1S,5S)-1,4-diazabicyclo[3.2.1]octane is unique due to its specific stereochemistry and the presence of two nitrogen atoms within the bicyclic framework. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C6H12N2 |
---|---|
Molecular Weight |
112.17 g/mol |
IUPAC Name |
(5S)-1,4-diazabicyclo[3.2.1]octane |
InChI |
InChI=1S/C6H12N2/c1-3-8-4-2-7-6(1)5-8/h6-7H,1-5H2/t6-/m0/s1 |
InChI Key |
KYCAEEFYFFBAAP-LURJTMIESA-N |
Isomeric SMILES |
C1CN2CCN[C@@H]1C2 |
Canonical SMILES |
C1CN2CCNC1C2 |
Origin of Product |
United States |
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